molecular formula C20H14ClN3OS B2794376 N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-82-8

N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2794376
CAS No.: 898350-82-8
M. Wt: 379.86
InChI Key: VQECAVRFGJZCDS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound featuring a benzothiazole ring system and a pyridine moiety

Mechanism of Action

Target of Action

The primary targets of N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation.

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby decreasing the inflammatory response. This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification.

Biology: N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.

Medicine: The compound has been investigated for its medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of products with enhanced performance and durability.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-chloropropanamide

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine

  • N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine

Uniqueness: N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific biological activities and chemical properties that are not found in similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-15-7-5-6-14(12-15)19(25)24(13-16-8-3-4-11-22-16)20-23-17-9-1-2-10-18(17)26-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQECAVRFGJZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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